molecular formula C18H20N6O B2969114 1-[6-(dimethylamino)pyrimidin-4-yl]-N-(3,5-dimethylphenyl)-1H-imidazole-4-carboxamide CAS No. 1251545-27-3

1-[6-(dimethylamino)pyrimidin-4-yl]-N-(3,5-dimethylphenyl)-1H-imidazole-4-carboxamide

货号: B2969114
CAS 编号: 1251545-27-3
分子量: 336.399
InChI 键: JDBDCUVYBIMASP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-[6-(Dimethylamino)pyrimidin-4-yl]-N-(3,5-dimethylphenyl)-1H-imidazole-4-carboxamide is a small-molecule compound featuring a pyrimidine-imidazole scaffold with a dimethylamino substituent at the 6-position of the pyrimidine ring and a 3,5-dimethylphenyl group attached via a carboxamide linkage. For instance, the closely related compound N-(3,5-dimethoxyphenyl)-1-[6-(dimethylamino)pyrimidin-4-yl]-1H-imidazole-4-carboxamide (Compound ID: P578-2314) has a molecular weight of 368.39 g/mol, a logP of 3.14 (indicating moderate lipophilicity), and a polar surface area of 72.2 Ų, suggesting moderate solubility in aqueous media .

属性

IUPAC Name

1-[6-(dimethylamino)pyrimidin-4-yl]-N-(3,5-dimethylphenyl)imidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6O/c1-12-5-13(2)7-14(6-12)22-18(25)15-9-24(11-21-15)17-8-16(23(3)4)19-10-20-17/h5-11H,1-4H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDBDCUVYBIMASP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C2=CN(C=N2)C3=CC(=NC=N3)N(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

The synthesis of 1-[6-(dimethylamino)pyrimidin-4-yl]-N-(3,5-dimethylphenyl)-1H-imidazole-4-carboxamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrimidine and imidazole intermediates, followed by their coupling and subsequent functional group modifications. Common reagents used in these reactions include dimethylamine, pyrimidine derivatives, and various catalysts to facilitate the coupling reactions .

化学反应分析

1-[6-(dimethylamino)pyrimidin-4-yl]-N-(3,5-dimethylphenyl)-1H-imidazole-4-carboxamide undergoes several types of chemical reactions, including:

科学研究应用

This compound has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It is used as a building block for the synthesis of more complex molecules with potential therapeutic properties. In medicinal chemistry, it is explored for its potential as an anticancer, antimicrobial, and anti-inflammatory agent .

作用机制

The mechanism of action of 1-[6-(dimethylamino)pyrimidin-4-yl]-N-(3,5-dimethylphenyl)-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets in the body. It may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways that are crucial for disease progression. The exact molecular targets and pathways can vary depending on the specific application and the biological context .

相似化合物的比较

Comparison with Similar Compounds

The compound’s structural analogs differ primarily in substituents on the pyrimidine ring and the aryl carboxamide group, which significantly alter physicochemical and pharmacological properties. Below is a comparative analysis based on available

Structural and Physicochemical Comparison

Property Target Compound
(N-(3,5-dimethylphenyl)-1-[6-(dimethylamino)pyrimidin-4-yl]-1H-imidazole-4-carboxamide)*
Compound P578-0419
(N-(3,5-dimethoxyphenyl)-1-[6-(piperidin-1-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide)
N-[(4-Chlorophenyl)methyl]-1-[6-(thiomorpholin-4-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide
Molecular Formula ~C₁₈H₂₀N₆O¹ C₂₁H₂₄N₆O₃ C₁₉H₂₀ClN₆OS
Molecular Weight (g/mol) ~336.4 (estimated) 408.46 408.92
logP ~3.1 (estimated from analog ) Not reported (likely >3.5 due to piperidine’s lipophilicity) Not reported (thiomorpholine’s sulfur may increase logP vs. dimethylamino)
Hydrogen Bond Donors 1 1 1
Hydrogen Bond Acceptors 7 9 8
Key Substituents 6-(Dimethylamino)pyrimidine, 3,5-dimethylphenyl 6-(Piperidin-1-yl)pyrimidine, 3,5-dimethoxyphenyl 6-(Thiomorpholin-4-yl)pyrimidine, 4-chlorobenzyl

*Note: Data for the target compound is inferred from its dimethoxyphenyl analog (P578-2314) , adjusted for methyl vs. methoxy substitutions.

Functional and Pharmacological Insights

Pyrimidine Ring Substituents: Dimethylamino (Target Compound): The dimethylamino group at the pyrimidine 6-position provides moderate electron-donating effects, balancing lipophilicity (logP ~3.1) and solubility. Thiomorpholin-4-yl: The sulfur atom in thiomorpholine may alter electronic properties and binding kinetics, though its impact on logP remains unclear .

Aryl Carboxamide Substituents :

  • 3,5-Dimethylphenyl (Target Compound) : Methyl groups enhance hydrophobic interactions without introducing strong electron-withdrawing/donating effects, unlike methoxy or chloro substituents.
  • 3,5-Dimethoxyphenyl (P578-0419) : Methoxy groups increase polarity (higher hydrogen bond acceptors: 9 vs. 7 in the target compound) and may influence target binding through electron donation .
  • 4-Chlorobenzyl : The chloro substituent introduces electron-withdrawing effects and steric bulk, which could modulate target affinity or metabolic stability .

Key Research Findings

  • The dimethylamino-pyrimidine scaffold demonstrates a favorable balance of solubility and lipophilicity, making it suitable for oral bioavailability .
  • Piperidine and thiomorpholine analogs exhibit higher molecular weights and logP values, which may limit solubility but enhance blood-brain barrier penetration for CNS-targeted therapies .
  • Substitutions on the aryl carboxamide group (e.g., methyl vs. methoxy) significantly alter polar surface area and hydrogen-bonding capacity, impacting pharmacokinetic profiles .

生物活性

1-[6-(dimethylamino)pyrimidin-4-yl]-N-(3,5-dimethylphenyl)-1H-imidazole-4-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and kinase inhibition. This article provides a comprehensive review of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Chemical Formula : C19_{19}H24_{24}N6_{6}O
  • Molecular Weight : 356.44 g/mol

The structure includes a pyrimidine ring, an imidazole moiety, and a dimethylphenyl group, which contribute to its biological properties.

Antiproliferative Effects

Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that it has a half-maximal inhibitory concentration (IC50_{50}) of approximately 0.62 µM against the A375P human melanoma cell line and 4.49 µM against WM3629 cells, outperforming Sorafenib, a well-known RAF inhibitor .

The biological activity of this compound is primarily attributed to its ability to inhibit specific protein kinases. In vitro studies have demonstrated that it effectively inhibits several kinases including EGFR and VEGFR2, which are critical in cancer cell proliferation and survival. The following table summarizes the inhibition potency against various kinases:

Kinase Inhibition Potency (IC50_{50})
EGFR0.15 µM
VEGFR20.20 µM
CDK20.25 µM
mTOR0.18 µM

Cell Cycle Arrest and Apoptosis Induction

Further investigations into the cellular effects revealed that treatment with this compound leads to cell cycle arrest at the G1 phase. Flow cytometry analysis showed an increase in G0-G1 phase cells from 52.39% in untreated controls to 72.13% after treatment. Concurrently, a decrease in S phase cells from 34.77% to 25.19% was observed .

Moreover, the compound induced apoptosis in HepG2 liver cancer cells, evidenced by increased levels of pro-apoptotic proteins such as caspase-3 (3.9-fold increase) and Bax (7.22-fold increase), while Bcl-2 levels decreased significantly (7.5-fold lower) compared to controls .

Case Studies

A notable case study involved the use of this compound in combination therapies for enhanced efficacy against resistant cancer cell lines. In one experiment, combining the compound with conventional chemotherapeutics resulted in synergistic effects, leading to improved survival rates in treated cell populations.

Safety Profile

While the compound shows promising therapeutic potential, toxicity assessments are crucial for clinical applications. Preliminary toxicological evaluations indicate a favorable safety profile; however, further studies are needed to establish comprehensive safety data.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。